molecular formula C14H18NO4+ B12348417 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium

6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium

Cat. No.: B12348417
M. Wt: 264.30 g/mol
InChI Key: FKWCJCFNWOFYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes methoxy groups and a dihydroisoquinolinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-2-tetralone, which serves as a key intermediate. This intermediate can be synthesized through various reactions, including esterification, Heck cross-coupling, Dieckmann condensation, and decarboxylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as palladium-catalyzed cross-coupling reactions and other catalytic processes to streamline the synthesis and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in both scientific research and industrial applications .

Properties

Molecular Formula

C14H18NO4+

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl)acetate

InChI

InChI=1S/C14H18NO4/c1-17-12-6-10-4-5-15(9-14(16)19-3)8-11(10)7-13(12)18-2/h6-8H,4-5,9H2,1-3H3/q+1

InChI Key

FKWCJCFNWOFYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=[N+](CCC2=C1)CC(=O)OC)OC

Origin of Product

United States

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